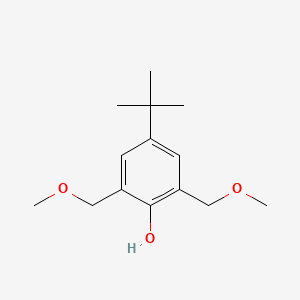

4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-tert-butyl-2,6-bis(methoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c1-14(2,3)12-6-10(8-16-4)13(15)11(7-12)9-17-5/h6-7,15H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDBJOYDLRRTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)COC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624933 | |

| Record name | 4-tert-Butyl-2,6-bis(methoxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421546-91-0 | |

| Record name | 4-tert-Butyl-2,6-bis(methoxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Tert-butyl-2,6-bis(methoxymethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol

Authored by: A Senior Application Scientist

Introduction

This compound is a specialized organic compound characterized by a sterically hindered phenolic core with two reactive methoxymethyl ether groups positioned ortho to the hydroxyl group. The bulky tert-butyl group at the para position enhances its solubility in nonpolar organic solvents and contributes to its electronic and steric properties. While not as broadly documented as common antioxidants like BHT, its structure suggests potential utility as a versatile building block in polymer chemistry, as a precursor for more complex ligands and macrocycles, and in the development of novel phenolic resins and coating materials.

This guide provides a comprehensive overview of a robust and logical two-step synthetic pathway to this compound, designed for researchers and professionals in chemical synthesis and materials science. The pathway leverages two fundamental and well-understood organic reactions: the base-catalyzed hydroxymethylation of a phenol followed by a Williamson ether synthesis. Our focus is on elucidating the causality behind experimental choices, ensuring procedural integrity, and grounding the methodology in authoritative chemical principles.

Overall Synthesis Pathway

The synthesis is efficiently executed in two distinct stages, starting from the readily available 4-tert-butylphenol.

-

Step 1: Base-Catalyzed Hydroxymethylation: 4-tert-butylphenol is first converted to the intermediate, 4-tert-butyl-2,6-bis(hydroxymethyl)phenol, through a reaction with formaldehyde under basic conditions.

-

Step 2: Williamson Ether Synthesis: The diol intermediate is subsequently converted to the target compound, this compound, via etherification using a suitable methylating agent.

Part I: Synthesis of 4-tert-Butyl-2,6-bis(hydroxymethyl)phenol

This initial step is the most direct method for introducing hydroxymethyl groups onto the aromatic ring of 4-tert-butylphenol.[1]

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a base-catalyzed electrophilic aromatic substitution mechanism.[2] The base, typically sodium hydroxide, deprotonates the phenolic hydroxyl group to form a highly nucleophilic phenoxide ion. This activation is crucial, as the electron-rich phenoxide ring readily attacks the electrophilic carbon atom of formaldehyde. The bulky tert-butyl group directs the substitution to the ortho positions. To achieve di-substitution, a molar excess of formaldehyde is required.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 4-tert-butyl-2,6-di(hydroxymethyl)phenol.[3]

-

Dissolution: In a suitable reaction vessel, dissolve sodium hydroxide (50 g) in approximately 1.2 liters of deionized water.

-

Addition of Phenol: To this basic solution, add 4-tert-butylphenol (150 g). The mixture should be stirred and can be gently heated to facilitate the complete dissolution of the phenol.[3]

-

Cooling: Once a clear solution is obtained, cool the mixture to ambient temperature.

-

Addition of Formaldehyde: Add aqueous formaldehyde (175 ml, 37% by weight) to the solution.

-

Reaction: Stir the solution vigorously at ambient temperature for an extended period, typically four to six days, to ensure the completion of the di-substitution.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After the reaction period, carefully add concentrated hydrochloric acid (approx. 110 ml) to neutralize the mixture. This will cause the product to separate. A two-phase system consisting of a yellow, oily organic layer and an aqueous layer will form.[3]

-

Extraction & Washing: Isolate the organic layer and wash it three times with 500 ml portions of water to remove inorganic salts and residual acid.

-

Purification: Dissolve the resulting organic oil in chloroform (700 ml) and add 500 ml of water. Stir the mixture, separate the organic phase, and dry it over anhydrous magnesium sulfate.

-

Crystallization: Evaporate the chloroform under reduced pressure. The resulting mixture of oil and white crystals can be further purified by adding a small amount of chloroform (50-100 ml) and filtering to isolate the white crystalline product, 4-tert-butyl-2,6-bis(hydroxymethyl)phenol.[3]

Causality and Optimization Insights

-

Stoichiometry: The molar ratio of formaldehyde to 4-tert-butylphenol is a critical parameter. A ratio of at least 2:1 is necessary to favor the formation of the di-hydroxymethylated product over the mono-substituted version.[4][5]

-

Reaction Time: This reaction is relatively slow at ambient temperature. The extended reaction time of several days is crucial for driving the equilibrium towards the di-substituted product.[3]

-

pH Control: The reaction requires a basic medium (pH 8-10) to generate the reactive phenoxide ion.[6] The final neutralization step is essential to protonate the product and facilitate its separation from the aqueous phase.

Part II: Synthesis of this compound

The conversion of the diol intermediate to the target bis(methoxymethyl) ether is effectively achieved via the Williamson ether synthesis. This classic SN2 reaction provides a reliable method for forming ethers from an alkoxide and an alkyl halide.[7]

Reaction Mechanism: Williamson Ether Synthesis

The mechanism involves two key steps for each hydroxyl group:

-

Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the two hydroxymethyl groups of the diol, forming a more potent nucleophile, the dialkoxide.

-

Nucleophilic Substitution (SN2): The resulting dialkoxide attacks the electrophilic methyl group of a methylating agent (e.g., methyl iodide), displacing the iodide leaving group in a concerted SN2 fashion.[8] This process occurs twice to form the final product.

Detailed Experimental Protocol

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the previously synthesized 4-tert-butyl-2,6-bis(hydroxymethyl)phenol.

-

Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.

-

Solvent Addition: Add a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), via a syringe.[9]

-

Base Addition: Cool the flask in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil; ~2.2 equivalents) portion-wise to the stirred suspension. Hydrogen gas will evolve.

-

Alkoxide Formation: Allow the mixture to stir at room temperature until the gas evolution ceases, indicating the complete formation of the dialkoxide.

-

Methylation: Cool the reaction mixture again in an ice bath. Add methyl iodide (CH₃I; ~2.5 equivalents) dropwise via the dropping funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding methanol to destroy any excess NaH, followed by the addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Causality and Optimization Insights

-

Choice of Base: Sodium hydride is an ideal base for this reaction. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.[7]

-

Solvent: Polar aprotic solvents like THF or DMF are preferred as they solvate the cation (Na⁺) but not the nucleophilic alkoxide, enhancing its reactivity.[8] The solvent must be anhydrous as NaH reacts violently with water.

-

Alkylating Agent: Methyl iodide is an excellent electrophile for SN2 reactions due to the low steric hindrance of the methyl group and the good leaving group ability of iodide.[7]

-

Temperature Control: The initial deprotonation and the addition of the alkylating agent are performed at low temperatures to control the exothermic nature of the reactions.

Characterization of Final Product

The final product, this compound, should be characterized to confirm its identity and purity. Below are the expected properties.

| Property | Expected Value |

| Molecular Formula | C₁₆H₂₆O₃ |

| Molecular Weight | 266.38 g/mol |

| Appearance | White to off-white solid or oil |

| ¹H NMR (CDCl₃, δ) | ~6.9-7.1 ppm (s, 2H, Ar-H ), ~5.2-5.4 ppm (s, 1H, Ar-OH ), ~4.5 ppm (s, 4H, Ar-CH ₂-O), ~3.4 ppm (s, 6H, O-CH ₃), ~1.3 ppm (s, 9H, -C(CH ₃)₃) |

| ¹³C NMR (CDCl₃, δ) | ~152 (Ar-C -OH), ~142 (Ar-C -tBu), ~126 (Ar-C H), ~125 (Ar-C -CH₂), ~70 (Ar-C H₂-O), ~58 (O-C H₃), ~34 (-C (CH₃)₃), ~31 (-C(C H₃)₃) |

References

- An In-depth Technical Guide to the Synthesis of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol. (n.d.). Benchchem.

- Navigating the Synthesis of 4-tert-butyl-2-(hydroxymethyl)phenol: A Technical Support Guide. (n.d.). Benchchem.

- Synthesis of 4-tert-butyl-2,6-di(hydroxymethyl) phenol. (n.d.). PrepChem.com.

- Technical Support Center: Synthesis of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol. (n.d.). Benchchem.

- Technical Support Center: Optimizing Reaction Conditions for 4-tert-Butylphenol Hydroxymethylation. (n.d.). Benchchem.

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. Retrieved from [Link]

-

Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]

- Technical Support Center: Production of 4-tert-butyl-2-(hydroxymethyl)phenol. (n.d.). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

An In-depth Technical Guide to 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol

Abstract

This technical guide provides a comprehensive overview of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol, CAS 421546-91-0, a sterically hindered phenolic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its physicochemical properties, outlines a probable synthetic pathway, discusses its known safety and handling protocols, and explores its potential utility as a versatile chemical building block. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the strategic use of functionalized phenolic structures.

Introduction: The Strategic Value of Sterically Hindered Phenols

Sterically hindered phenols are a class of compounds characterized by bulky alkyl groups, typically tert-butyl, flanking a phenolic hydroxyl group. This structural arrangement imparts unique chemical properties, most notably the ability to act as potent radical scavengers. This antioxidant capability is central to their use as stabilizers in polymers and other materials. In the realm of drug discovery and development, this same feature is being explored for its therapeutic potential in diseases linked to oxidative stress.[1][2] The dual nature of these compounds, capable of protecting healthy cells from oxidative damage while also potentially inducing cytotoxic effects in tumor cells, makes them intriguing candidates for novel drug design.[3]

This compound belongs to this class, distinguished by the presence of two methoxymethyl groups at the ortho positions. These functionalities offer additional sites for chemical modification, positioning this molecule as a versatile scaffold for the synthesis of more complex derivatives. This guide aims to provide a detailed examination of its known properties and potential applications.

Physicochemical Properties

Precise experimental data for this compound is not widely available in peer-reviewed literature. The information presented below is a consolidation of data from chemical suppliers and predicted values.[4]

| Property | Value | Source(s) |

| CAS Number | 421546-91-0 | [5][6] |

| Molecular Formula | C₁₄H₂₂O₃ | [5][7] |

| Molecular Weight | 238.32 g/mol | [4][7] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point (Predicted) | 296.1 ± 35.0 °C | [4] |

| Density (Predicted) | 1.023 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 9.58 ± 0.50 | [4] |

| Storage Temperature | Room temperature, under inert atmosphere | [4][6] |

Synthesis and Chemical Structure

Step 1: Hydroxymethylation of 4-tert-Butylphenol

The first step is the base-catalyzed hydroxymethylation of 4-tert-butylphenol to produce the precursor, 4-tert-butyl-2,6-di(hydroxymethyl)phenol.[8] This reaction introduces the necessary hydroxymethyl groups at the ortho positions.

Experimental Protocol: Synthesis of 4-tert-butyl-2,6-di(hydroxymethyl)phenol [8]

-

Dissolution: Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water. To this solution, add 150 g of 4-tert-butylphenol.

-

Reaction Initiation: Stir and gently heat the mixture until the phenol has completely dissolved. Cool the solution to ambient temperature.

-

Formaldehyde Addition: Add 175 ml of aqueous formaldehyde (37%) to the solution.

-

Reaction: Stir the solution at ambient temperature for four to six days.

-

Workup: Add 110 ml of concentrated hydrochloric acid. A two-phase system will form.

-

Purification: Isolate the yellow, oily organic phase and wash it with three 500 ml portions of water. Add 700 ml of chloroform and 500 ml of water and stir. Isolate the organic phase and dry it over anhydrous magnesium sulfate.

-

Isolation: Evaporation of the chloroform followed by cooling will yield the product, which can be further purified by filtration from a minimal amount of chloroform to give a white crystalline solid.

Step 2: Williamson Ether Synthesis for Methylation

The second step would involve the methylation of the two benzylic hydroxyl groups. The Williamson ether synthesis is a classic and highly effective method for forming ethers from alcohols.[1] This reaction proceeds via an SN2 mechanism where an alkoxide, formed by deprotonating the alcohol with a strong base, acts as a nucleophile to attack a methylating agent.

Proposed Experimental Protocol:

While a specific protocol for this reaction is not available, the following is a generalized procedure based on the Williamson ether synthesis.

-

Deprotonation: In a dry, inert atmosphere, suspend 4-tert-butyl-2,6-di(hydroxymethyl)phenol in a suitable aprotic solvent (e.g., THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. The reaction will generate hydrogen gas.

-

Alkoxide Formation: Allow the mixture to stir at room temperature until the evolution of gas ceases, indicating the formation of the dialkoxide.

-

Methylation: Cool the reaction mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, dropwise.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Carefully quench the reaction with water and extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.

Spectroscopic Analysis

Authentic spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available in research databases. While some suppliers indicate the availability of such data, it is not accessible for this guide.[6] For research purposes, it is imperative to acquire and analyze this data upon obtaining a sample of the compound to confirm its identity and purity. The predicted NMR spectra would likely show characteristic peaks for the tert-butyl group, the aromatic protons, the methoxy groups, and the benzylic methylene protons.

Applications in Research and Drug Development

While specific applications for this compound are not documented, its structural features suggest several potential uses for a research-focused audience.

As a Synthetic Intermediate

The molecule possesses three key functional groups: the phenolic hydroxyl and the two methoxymethyl ethers.

-

Phenolic Hydroxyl: This group can be a site for further functionalization, such as etherification or esterification, to attach the molecule to other pharmacophores or scaffolds. Its hindered nature may influence reaction kinetics, offering a degree of selectivity.

-

Methoxymethyl Groups: These ether linkages are generally stable but can be cleaved under specific acidic conditions if desired, revealing the di-hydroxymethyl precursor which can then be used in further reactions like polymerization or esterification.

This trifunctional nature makes it a useful building block for creating more complex molecules with a central, stable phenolic core.[9]

Potential in Medicinal Chemistry

The core of this molecule is a hindered phenol, a well-known antioxidant scaffold.[10]

-

Antioxidant Properties: The hindered phenol moiety is capable of scavenging free radicals, which could be leveraged in the design of drugs targeting diseases with an oxidative stress component.[2]

-

Modulation of Biological Pathways: The introduction of the methoxymethyl groups provides a lipophilic character that can influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. These groups can be modified to fine-tune the molecule's interaction with biological targets.

-

Scaffold for Library Synthesis: The compound can serve as a starting point for the creation of a library of derivatives. By modifying the phenolic hydroxyl and potentially the methoxymethyl groups, a range of compounds can be synthesized and screened for various biological activities.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate caution in a laboratory setting.

Hazard Statements:

-

H341: Suspected of causing genetic defects.

-

H412: Harmful to aquatic life with long lasting effects.

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.

Conclusion

This compound is a functionalized hindered phenol with potential as a versatile intermediate in organic synthesis and drug discovery. While publicly available data on its specific properties and applications is limited, its structural motifs suggest utility as a scaffold for creating novel molecules with potential antioxidant or other biological activities. Further research is needed to fully characterize this compound and explore its potential in various scientific disciplines. Researchers are strongly advised to perform their own analytical characterization upon sourcing this compound.

References

-

Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023). National Institutes of Health (NIH). Available at: [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]

-

Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. (n.d.). PubMed Central. Available at: [Link]

-

Sterically Hindered Phenols as Antioxidant. (2020). ResearchGate. Available at: [Link]

-

Synthesis of 4-tert-butyl-2,6-di(hydroxymethyl) phenol. (n.d.). PrepChem.com. Available at: [Link]

-

Phenol, 4-(1,1-dimethylethyl)-2,6-bis(methoxymethyl)-. (n.d.). LookChem. Available at: [Link]

-

4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (2015). National Institutes of Health (NIH). Available at: [Link]

-

chemical label 4-Tert-butyl-2,6-bis(methoxymethyl)phenol. (n.d.). echemie.de. Available at: [Link]

Sources

- 1. [PDF] Sterically Hindered Phenols as Antioxidant | Semantic Scholar [semanticscholar.org]

- 2. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenol, 4-(1,1-dimethylethyl)-2,6-bis(methoxymethyl)- | 421546-91-0 [chemicalbook.com]

- 5. 421546-91-0 | MFCD22493465 | this compound [aaronchem.com]

- 6. 421546-91-0|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 421546-91-0 [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. Phenol, 4-(1,1-dimethylethyl)-2,6-bis(methoxymethyl)-, CasNo.421546-91-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 10. researchgate.net [researchgate.net]

"4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol" molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol

Introduction

This compound belongs to the class of sterically hindered phenols, compounds renowned for their antioxidant properties. The unique substitution pattern—a bulky tert-butyl group at the para-position and two methoxymethyl groups flanking the hydroxyl group—creates a sterically crowded environment that dictates its chemical reactivity and three-dimensional structure. For researchers in materials science and drug development, understanding the nuanced relationship between this molecule's structure and its function is paramount. The conformation, or spatial arrangement of its atoms, directly influences its ability to scavenge radicals, interact with biological targets, and exhibit desired physicochemical properties. This guide provides a detailed examination of the molecular architecture, conformational dynamics, and synthesis of this compound, offering field-proven insights for its application and study.

Molecular Structure and Synthesis

The core of the molecule is a phenol ring substituted to create significant steric hindrance around the hydroxyl group. This structural motif is central to its utility as a stable antioxidant, as it modulates the reactivity of the phenolic proton and the stability of the resulting phenoxyl radical.

Synthesis Pathway

The synthesis of this compound is logically achieved through a two-step process starting from 4-tert-butylphenol. The first step involves the installation of reactive handles at the ortho positions, followed by etherification.

-

Base-Catalyzed Bis-hydroxymethylation: The process begins with the reaction of 4-tert-butylphenol with an excess of formaldehyde in the presence of a strong base like sodium hydroxide.[1][2] This reaction, known as a Lederer-Manasse reaction, introduces two hydroxymethyl (-CH₂OH) groups at the positions ortho to the hydroxyl group, yielding the intermediate 4-tert-butyl-2,6-bis(hydroxymethyl)phenol.[1] The choice of a base catalyst is crucial as it deprotonates the phenol, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic formaldehyde.

-

Williamson Ether Synthesis: The diol intermediate is then converted to the target compound via etherification. By reacting 4-tert-butyl-2,6-bis(hydroxymethyl)phenol with a methylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions (e.g., using potassium carbonate), the two hydroxyl groups of the hydroxymethyl substituents are converted to methoxy groups (-OCH₃).

Caption: Synthetic pathway from 4-tert-butylphenol to the target compound.

Experimental Protocol: Synthesis

Part A: Synthesis of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol [1][2]

-

Dissolution: In a suitable reaction vessel, dissolve 50 g of sodium hydroxide in approximately 1.2 L of water.

-

Addition of Phenol: Add 150 g of 4-tert-butylphenol to the basic solution. Stir and heat gently until all the phenol has dissolved, then cool the solution to room temperature.

-

Hydroxymethylation: Add 175 ml of aqueous formaldehyde (37%) to the solution. Stir the mixture at ambient temperature for 4-6 days.

-

Workup: Acidify the reaction mixture with 110 ml of concentrated hydrochloric acid. A yellow, oily organic phase will separate. Isolate this organic phase and wash it three times with 500 ml portions of water.

-

Purification: Dissolve the resulting oil in 700 ml of chloroform. Dry the solution over anhydrous magnesium sulfate. Evaporate the solvent and cool to induce crystallization. The white crystalline product can be collected by filtration.

Part B: Etherification

-

Reaction Setup: Suspend the dried 4-tert-butyl-2,6-bis(hydroxymethyl)phenol and an excess of potassium carbonate in a solvent like acetone.

-

Methylation: Add dimethyl sulfate dropwise to the suspension while stirring.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Purification: After completion, filter the reaction mixture and evaporate the solvent. The crude product can then be purified by column chromatography to yield pure this compound.

Conformational Analysis

The conformation of this compound is dominated by steric interactions between the bulky ortho-substituents and the central phenol group. The rotational freedom around several single bonds allows the molecule to adopt various spatial arrangements, but only a few will be energetically favorable. The study of these preferred conformations is essential, as the molecule's bioactivity and chemical properties are dictated by its three-dimensional shape.[3]

Key Factors Influencing Conformation

-

Steric Hindrance: The two methoxymethyl groups at the C2 and C6 positions prevent the molecule from being planar. Their size forces them to rotate out of the plane of the benzene ring. Similarly, the hydroxyl group's orientation is constrained.

-

Intramolecular Hydrogen Bonding: A potential, weak hydrogen bond could form between the phenolic hydroxyl proton and the oxygen atom of one of the methoxymethyl groups. This interaction would stabilize a conformation where the hydroxyl group is oriented towards one of the side chains.

-

Rotation of Methoxymethyl Groups: The C(aryl)-CH₂ and CH₂-O bonds are rotatable. The energy barriers to this rotation determine the conformational flexibility of the side chains.

Caption: Critical dihedral angles (τ₁, τ₂, τ₃) governing the molecule's conformation.

Experimental and Computational Insights

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides authoritative insights.

-

X-ray Crystallography of Analogs: The crystal structure of 2,6-di-tert-butyl-4-(methoxymethyl)phenol, a structural isomer, has been determined.[4][5][6] In this molecule, the bulky tert-butyl groups severely hinder the phenolic hydroxyl group.[4] The data also reveals disorder in the methoxymethyl group, indicating it can occupy multiple positions even in the solid state.[5][6] By analogy, it is highly probable that the two methoxymethyl groups in the title compound also exhibit significant rotational freedom and adopt an out-of-plane orientation to minimize steric clash.

-

NMR Spectroscopy: Nuclear Magnetic Resonance in solution provides data on the molecule's average conformation.

-

¹H NMR: The chemical shift of the phenolic proton (OH) can indicate the presence of intramolecular hydrogen bonding. A downfield shift would suggest such an interaction.

-

¹³C NMR: The chemical shifts of the aromatic carbons can be sensitive to the torsional angle of the substituents.[7] Comparing observed shifts with those calculated for different conformers using computational methods can help identify the dominant solution-state structure.[7]

-

Variable-Temperature NMR: This experiment can be used to determine the energy barriers for the rotation of the methoxymethyl groups. As the temperature is lowered, separate signals for different conformers may appear if the rotation becomes slow on the NMR timescale.

-

-

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of the molecule.[8]

-

Geometry Optimization: Calculations can identify several low-energy conformers. It is expected that the most stable conformations will involve the methoxymethyl groups being twisted relative to the phenyl ring to alleviate steric strain.

-

Torsional Scans: By systematically rotating the key dihedral angles (τ₁, τ₂, τ₃) and calculating the energy at each step, a conformational energy map can be generated, revealing the most stable structures and the energy barriers between them. For other 2,6-disubstituted phenols, twisted conformers are often favored over planar ones.[7]

-

Quantitative Data and Properties

The table below summarizes key properties. Since direct experimental values for the target molecule are limited, data from close analogs and computational predictions are included for a comprehensive overview.

| Property | Value / Observation | Method / Source |

| Molecular Formula | C₁₆H₂₆O₂ | - |

| Molecular Weight | 266.38 g/mol | - |

| Predicted XlogP | ~4.0-4.5 | Computational |

| ¹H NMR (Predicted) | Phenolic OH: Shift sensitive to H-bonding; Ar-H: ~7.0 ppm; Ar-CH₂: ~4.5 ppm; O-CH₃: ~3.4 ppm; C(CH₃)₃: ~1.3 ppm | Analogous Compounds[9][10] |

| Reactivity of OH | Low due to steric hindrance | General Principle[11] |

| Antioxidant Activity | Expected to be high; acts as a radical scavenger | Class Property[12] |

Implications for Researchers and Drug Development

The unique conformational and structural features of this compound have direct consequences for its application.

-

Antioxidant Mechanism: The steric hindrance around the hydroxyl group is a double-edged sword. It enhances the stability of the molecule and the resulting phenoxyl radical, making it an effective chain-breaking antioxidant.[12] However, it also reduces the rate of hydrogen atom transfer. This balance of stability and reactivity is a key design principle for antioxidants.[11]

-

Drug Design Scaffold: In drug development, sterically hindered phenols can serve as "smart" scaffolds. In the high oxidative stress environment of tumor cells, these compounds can switch from being protective antioxidants to cytotoxic agents.[13][14] The specific 3D conformation of this compound will determine how it fits into the active site of a target enzyme or receptor, making conformational analysis a critical step in rational drug design.

-

Material Science: As an additive in polymers, its efficacy in preventing oxidative degradation depends on its ability to diffuse through the polymer matrix and its solubility, both of which are influenced by its molecular shape and polarity.

Conclusion

This compound is a molecule whose function is intricately tied to its structure. The significant steric crowding imposed by its ortho and para substituents forces the molecule into non-planar conformations, which in turn governs the reactivity of its key functional group—the phenolic hydroxyl. Through a synergistic approach combining synthesis, spectroscopy, and computational modeling, researchers can gain a deep understanding of its conformational landscape. This knowledge is not merely academic; it is the foundation for harnessing its potential as a high-performance antioxidant, a versatile building block in organic synthesis, and a promising scaffold for the development of novel therapeutics.

References

-

Title: Molecular mechanics study of hindered phenols used as antioxidants Source: Journal of the Chemical Society, Faraday Transactions URL: [Link]

-

Title: 2,6-Di-tert-butyl-4-(methoxymethyl)phenol Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: The use of chemical shift calculations in the conformational analysis of substituted benzenes Source: Magnetic Resonance in Chemistry URL: [Link]

-

Title: Sterically hindered phenolic azomethine dyes derived from aliphatic amines: solvatochromism, DFT studies and antioxidant activity Source: PubMed URL: [Link]

-

Title: 2,6-di-tert-butyl-4-(methoxymethyl)phenol - Introduction Source: ChemBK URL: [Link]

-

Title: Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids Source: MDPI URL: [Link]

-

Title: 2,6-di-tert-butyl-4-(methoxymethyl)phenol Source: PubChemLite URL: [Link]

-

Title: 2,6-Di-tert-butyl-4-(methoxymethyl)phenol Source: ResearchGate URL: [Link]

-

Title: 2,6-Di-tert-butyl-4-(methoxy-meth-yl)phenol Source: PubMed URL: [Link]

-

Title: Synthesis of 4-tert-butyl-2,6-di(hydroxymethyl) phenol Source: PrepChem.com URL: [Link]

-

Title: 2,6-Di-tert-butyl-4-(methoxymethyl)phenol Source: PubChem URL: [Link]

-

Title: Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Chemo-Enzymatic Synthesis of Renewable Sterically-Hindered Phenolic Antioxidants with Tunable Polarity from Lignocellulose and Vegetal Oil Components Source: MDPI URL: [Link]

-

Title: CONFORMATIONAL ANALYSIS: A REVIEW Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. ijpsr.com [ijpsr.com]

- 4. 2,6-Di-tert-butyl-4-(methoxymethyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,6-Di-tert-butyl-4-(methoxy-meth-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Sterically hindered phenolic azomethine dyes derived from aliphatic amines: solvatochromism, DFT studies and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL(489-01-0) 1H NMR spectrum [chemicalbook.com]

- 10. 4,4'-Methylenebis(2,6-di-tert-butylphenol)(118-82-1) 1H NMR spectrum [chemicalbook.com]

- 11. Molecular mechanics study of hindered phenols used as antioxidants - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol, a sterically hindered phenolic compound with significant applications in materials science and organic synthesis. Recognizing the scarcity of publicly available quantitative solubility data, this document synthesizes foundational chemical principles with practical, field-proven methodologies. It offers researchers, scientists, and drug development professionals a robust framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. The guide includes a detailed discussion of molecular structure-solubility relationships, a step-by-step protocol for solubility determination, and visual diagrams to elucidate key processes and interactions.

Introduction: Understanding the Molecule and Its Significance

This compound is a multifunctional organic molecule belonging to the class of hindered phenols. These compounds are widely recognized for their antioxidant properties, which are conferred by the sterically hindered hydroxyl group that can readily donate a hydrogen atom to scavenge free radicals, while the bulky ortho-substituents prevent the resulting phenoxy radical from undergoing further undesirable reactions.[1][2] The presence of a para-tert-butyl group and two ortho-methoxymethyl groups gives this specific molecule a unique combination of lipophilic and polar characteristics, making its interaction with organic solvents a critical parameter for its application in polymer stabilization, lubricant formulation, and as an intermediate in fine chemical synthesis.[2][3]

A thorough understanding of its solubility is paramount for:

-

Reaction Optimization: Selecting appropriate solvents to ensure homogeneous reaction media, thereby improving reaction rates and yields.

-

Purification Processes: Designing effective crystallization, extraction, and chromatographic purification strategies.[4]

-

Formulation Development: Creating stable solutions for product formulation in cosmetics, plastics, and industrial fluids.

-

Predictive Modeling: Building accurate models for process scale-up and chemical engineering applications.

This guide addresses the current information gap by providing a theoretical framework and a practical, self-validating experimental protocol to empower researchers in their work with this compound.

Physicochemical Properties and Predicted Solubility Profile

While specific quantitative data is sparse, an analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility behavior.

Molecular Structure: C₁₄H₂₂O₃ CAS Number: 421546-91-0[5][6]

Key structural features influencing solubility:

-

Phenolic Hydroxyl (-OH) Group: Capable of acting as a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents (e.g., alcohols).

-

Two Methoxymethyl (-CH₂OCH₃) Groups: The ether linkages introduce polar sites (hydrogen bond acceptors) and contribute to the molecule's overall polarity.

-

tert-Butyl (-C(CH₃)₃) Group: A large, nonpolar, lipophilic group that enhances solubility in nonpolar and weakly polar solvents.

-

Aromatic Ring: Contributes to nonpolar van der Waals interactions.

Based on these features, a qualitative solubility profile can be inferred. The compound is expected to be largely insoluble in water due to the dominance of the lipophilic tert-butyl group and the hydrocarbon backbone. It is predicted to exhibit good solubility in a range of organic solvents.

Qualitative Solubility Data and Interpretation

A review of synthetic procedures for analogous compounds provides implicit qualitative solubility data. For instance, the synthesis of the closely related 2,6-di-tert-butyl-4-(methoxymethyl)phenol involves solvents like methanol and crystallization from mixtures of ethyl acetate and ethanol, indicating good solubility in these media.[2][7] Similarly, purification of other hindered phenols often employs chloroform, suggesting it is also a suitable solvent.[8]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | Hydrogen bonding with the phenolic -OH and ether oxygens. Used in the synthesis of similar compounds.[2][7][9] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | Dipole-dipole interactions with the polar functional groups. Ethyl acetate is used in the crystallization of related compounds.[2] |

| Nonpolar/Weakly Polar | Toluene, Hexane, Chloroform, Dichloromethane (DCM) | Soluble (especially in chlorinated solvents) | Van der Waals forces and dispersion interactions with the large lipophilic tert-butyl group and aromatic ring.[8] |

| Aqueous | Water | Insoluble | The large nonpolar surface area of the molecule dominates over the polar functional groups, leading to poor hydration. |

Experimental Protocol for Quantitative Solubility Determination

To establish definitive, quantitative solubility data, a systematic experimental approach is required. The following protocol describes the isothermal equilibrium method, a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.

Principle

This method involves creating a saturated solution of the solute in the solvent at a constant temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant can be accurately measured, representing the solubility at that temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Thermostatic shaker or incubator capable of maintaining constant temperature (e.g., ±0.1 °C)

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 5-6 standards covering the expected solubility range).

-

-

Sample Preparation (Equilibration):

-

Add an excess amount of solid this compound to a series of vials. The key is to ensure undissolved solid remains at equilibrium.

-

Pipette a precise volume (e.g., 5.0 mL) of the desired test solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all particulate matter. This step is critical to avoid artificially high results.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Solubility (g/L) = Concentration from curve (g/L) × Dilution Factor

-

Self-Validating System & Trustworthiness

-

Visual Confirmation: Ensure excess solid is present in each vial before and after equilibration.

-

Kinetic Confirmation: Analyze samples at multiple time points (e.g., 24, 36, 48 hours). The solubility value should plateau, confirming that equilibrium has been reached.

-

Reproducibility: Perform the experiment in triplicate for each solvent to ensure the precision and reliability of the results.

Visualizing Workflows and Interactions

Diagrams provide a clear, high-level overview of complex processes and relationships.

Experimental Workflow

The following diagram outlines the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for Quantitative Solubility Determination.

Molecular Interactions Influencing Solubility

This diagram illustrates the key intermolecular forces between this compound and different types of solvent molecules.

Caption: Key Solute-Solvent Interactions.

Conclusion

References

-

ChemBK. (2024). 2,6-di-tert-butyl-4-(methoxymethyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-tert-butyl-2,6-di(hydroxymethyl) phenol. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

-

Zeng, T., & Sun, J.-F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(5), o588. Retrieved from [Link]

-

Australian Government Department of Health. (2020). Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Environment tier II assessment. Retrieved from [Link]

- Google Patents. (n.d.).US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. 2,6-Di-tert-butyl-4-(methoxymethyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 421546-91-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 421546-91-0 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]

Thermal decomposition of "4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol"

An In-Depth Technical Guide to the Thermal Decomposition of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal decomposition of this compound, a sterically hindered phenolic compound. While specific experimental data for this molecule is not extensively published, this document synthesizes information from structurally analogous compounds and established principles of thermal analysis to propose a multi-stage decomposition mechanism. We delve into the anticipated decomposition pathways, the expected volatile products, and the key analytical methodologies required for empirical validation. This guide is intended for researchers, chemists, and material scientists working with hindered phenolic antioxidants, particularly in applications where thermal stability is a critical performance parameter. Detailed experimental protocols for techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) are provided to serve as a self-validating framework for investigation.

Introduction: Structural Significance and Thermal Imperatives

This compound belongs to the family of hindered phenolic antioxidants, a class of compounds critical to the stabilization of polymeric materials, lubricants, and fuels against thermo-oxidative degradation.[1][2][3] Its molecular architecture is characterized by three key features:

-

A Phenolic Hydroxyl Group: This is the primary site of antioxidant activity, capable of donating a hydrogen atom to scavenge peroxy radicals and terminate auto-oxidation chain reactions.[4]

-

A 4-tert-Butyl Group: This bulky substituent provides steric hindrance around the phenol, enhancing its stability and preventing undesirable side reactions.

-

Two 2,6-bis(methoxymethyl) Groups: These ortho-substituents further increase the steric hindrance and introduce unique reactive sites that significantly influence the compound's thermal decomposition behavior.

Understanding the thermal decomposition of this molecule is paramount for defining its operational limits in high-temperature applications.[5][6] The process of degradation can release volatile byproducts, alter the chemical structure of the host material, and ultimately dictate the long-term performance and safety of the final product. This guide outlines the predicted decomposition cascade and the analytical workflows necessary to characterize it.

Hypothesized Thermal Decomposition Pathways

Based on the well-documented behavior of structurally similar compounds, such as 4-tert-butyl-2,6-bis(hydroxymethyl)phenol, a multi-stage thermal decomposition pathway is proposed for this compound.[5] The decomposition is expected to proceed through distinct temperature-dependent stages, each characterized by the cleavage of specific chemical bonds.

Stage I: Decomposition of Methoxymethyl Groups (Approx. 180°C - 280°C)

The initial stage of decomposition is predicted to involve the scission of the methoxymethyl groups. Unlike hydroxymethyl-substituted phenols which primarily lose water via condensation, the methoxymethyl variant is expected to decompose via C-O bond cleavage. This can lead to the formation of several key products:

-

Formaldehyde and a Methoxy Radical: Homolytic cleavage of the benzyl-oxygen bond.

-

Methanol Formation: Subsequent reaction or rearrangement involving the methoxy radical.

-

Formation of Methylene Bridges: Reaction between adjacent molecules can lead to the formation of methylene-linked dimers and oligomers, releasing methanol or formaldehyde as byproducts. This process is analogous to the curing of phenolic resins.[5]

Stage II: Cleavage of the tert-Butyl Group (Approx. 280°C - 400°C)

Following the initial degradation of the side chains, at higher temperatures, the robust tert-butyl group is expected to cleave from the phenolic ring.[5] This is a common decomposition pathway for hindered phenols and results in the liberation of isobutylene , a flammable gas, and the formation of a phenol radical.

Stage III: Degradation of the Phenolic Backbone (Approx. >400°C)

The final stage involves the fragmentation of the more stable polymeric phenolic backbone created during the initial stages.[5] This complex process involves the breaking of aromatic C-C and C-O bonds, leading to the evolution of a mixture of smaller aromatic and aliphatic compounds (e.g., phenol, cresol, various hydrocarbons) and the ultimate formation of a stable carbonaceous char residue at very high temperatures.

Caption: Predicted multi-stage thermal decomposition of the title compound.

Analytical Methodologies for Mechanistic Elucidation

A multi-faceted analytical approach is essential to validate the proposed decomposition mechanism and quantify the thermal stability. The following techniques provide a self-validating system for a comprehensive investigation.

Thermogravimetric Analysis (TGA)

Causality: TGA is the cornerstone of thermal stability assessment. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This allows for the precise determination of the onset temperature of decomposition and the quantification of mass loss at each stage, directly correlating with the predicted pathway.[6][7]

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum crucible.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to ensure an inert atmosphere.

-

Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 800°C at a constant heating rate of 10 °C/min.

-

Data Acquisition: Record the mass loss (%) and its first derivative (DTG) as a function of temperature. The DTG curve highlights the temperatures of maximum decomposition rates for each stage.

Predicted Data Summary:

| Decomposition Stage | Approximate Temperature Range (°C) | Predicted Mass Loss (%) | Associated Evolved Species |

| Stage I | 180 - 280 | 20 - 25% | Formaldehyde, Methanol |

| Stage II | 280 - 400 | ~22% | Isobutylene |

| Stage III | > 400 | 30 - 35% | Phenolic fragments, Hydrocarbons |

| Final | > 700 | Total: 72 - 82% | Char Residue: 18 - 28% |

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify the energetics of decomposition (exothermic or endothermic) and to determine key thermal transitions such as melting point (T(_m)) prior to decomposition.[8][9]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.

-

Sample Preparation: Seal 3-5 mg of the sample in a hermetic aluminum pan. Use an empty, sealed pan as a reference.

-

Atmosphere: Maintain a nitrogen purge at 50 mL/min.

-

Heating Program: Equilibrate at 25°C. Ramp the temperature to ~300°C (or just past the final decomposition event observed in TGA) at a rate of 10 °C/min.

-

Data Acquisition: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) will show as a downward peak, while exothermic events (e.g., some decomposition processes) will show as an upward peak.

Evolved Gas Analysis (EGA): TGA-MS/FTIR

Causality: To unequivocally identify the volatile products liberated during each decomposition stage observed in TGA, coupling the TGA instrument to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer is essential. This provides real-time chemical analysis of the evolved gas stream, allowing for direct validation of the proposed mechanistic steps.

Caption: Experimental workflow for TGA coupled with MS and/or FTIR.

Experimental Protocol:

-

Setup: Connect the gas outlet of the TGA instrument to the inlet of the MS or FTIR gas cell via a heated transfer line (maintained at ~200-250°C to prevent condensation).

-

TGA Program: Run the same TGA heating program as described in section 3.1.

-

MS/FTIR Acquisition: Configure the MS to scan a mass range of m/z 10-200 or the FTIR to continuously collect spectra throughout the TGA run.

-

Data Correlation: Correlate the ion currents (MS) or infrared absorbance bands (FTIR) with the specific mass loss events from the TGA data. For example, the detection of m/z 56 (isobutylene) should coincide with the second mass loss step.

Safety Considerations

The thermal decomposition of this compound can generate hazardous substances.

-

Flammable Gases: Isobutylene, a primary product of Stage II, is highly flammable. All experiments should be conducted in a well-ventilated area, and the TGA exhaust should be properly vented.

-

Toxic Vapors: Formaldehyde, a potential product of Stage I, is a known carcinogen and irritant. Appropriate personal protective equipment (PPE) and engineering controls are mandatory.

Conclusion

This guide presents a scientifically grounded, albeit predictive, framework for understanding the thermal decomposition of this compound. A three-stage mechanism involving the initial loss of the methoxymethyl side chains, followed by cleavage of the tert-butyl group and subsequent degradation of the phenolic backbone, is proposed. The outlined analytical workflow, centered on TGA, DSC, and EGA, provides a robust and self-validating protocol for researchers to empirically test this hypothesis, quantify the compound's thermal stability, and identify its decomposition products. Such a detailed characterization is essential for the intelligent design and safe implementation of this antioxidant in advanced material formulations.

References

-

Title: TGA curves of various hindered phenolic antioxidants in air. Source: ResearchGate URL: [Link]

-

Title: Synthesis of 4-tert-butyl-2,6-di(hydroxymethyl) phenol Source: PrepChem.com URL: [Link]

-

Title: Transformation of Hindered Phenolic Antioxidants Source: Stabilization Technologies URL: [Link]

- Title: US4122287A - Method of preparing 2,6-di-tert.

-

Title: 2,6-Di-tert-butyl-4-(methoxymethyl)phenol Source: ResearchGate URL: [Link]

-

Title: METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) Source: Organic Syntheses Procedure URL: [Link]

-

Title: Showing metabocard for 2,6-Di-tert-butyl-4-hydroxymethylphenol (HMDB0032048) Source: Human Metabolome Database URL: [Link]

-

Title: Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review Source: PubMed URL: [Link]

-

Title: Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study Source: ResearchGate URL: [Link]

-

Title: Study of antioxidant activity of hindered phenols in bulk oil and thin film oxidation conditions in Lubricants Source: ResearchGate URL: [Link]

-

Title: STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS Source: Rasayan Journal of Chemistry URL: [Link]

-

Title: Butylated hydroxytoluene Source: Wikipedia URL: [Link]

-

Title: Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities Source: MDPI URL: [Link]

Sources

- 1. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antioxidant Mechanism of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol

Introduction: The Imperative for Advanced Antioxidants

In the realms of materials science, pharmacology, and food chemistry, the battle against oxidative degradation is relentless. Oxidative stress, mediated by highly reactive free radicals, is a primary driver of material failure, drug instability, and loss of nutritional value. Phenolic compounds have long been recognized as premier antioxidants due to their ability to neutralize these damaging radicals.[1] This guide delves into the specific and nuanced antioxidant mechanism of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol, a molecule whose architecture is deliberately designed for high-performance radical scavenging. For researchers and developers, understanding this mechanism at a molecular level is paramount for its effective application and for the innovation of next-generation stabilizers.

Molecular Architecture: A Tale of Two Substituents

The efficacy of a phenolic antioxidant is fundamentally dictated by the nature and position of the substituents on its aromatic ring. In this compound, the arrangement of the para-tert-butyl group and the two ortho-methoxymethyl groups around the phenolic hydroxyl core is no accident. This strategic placement governs the molecule's reactivity, the stability of its radical form, and its overall antioxidant prowess.

The bulky tert-butyl group at the para position serves two critical functions. First, it acts as an electron-donating group (EDG) through induction, increasing the electron density on the aromatic ring.[2] This electronic push enhances the reactivity of the phenolic hydroxyl group, making its hydrogen atom more readily available for donation. Second, its size provides a degree of steric shielding to the resulting phenoxyl radical, contributing to its stability.[2]

The two methoxymethyl groups at the ortho positions are also electron-donating and play a significant role in modulating the antioxidant's activity.[3][4][5] Their presence further increases the electron density on the phenol ring, which is known to lower the O-H bond dissociation enthalpy (BDE), a key indicator of antioxidant activity.[6] A lower BDE facilitates the hydrogen atom transfer to a free radical.[6]

| Structural Feature | Position | Primary Effect on Antioxidant Activity |

| Phenolic Hydroxyl (-OH) | 1 | The active site for hydrogen atom donation to free radicals. |

| tert-Butyl (-C(CH₃)₃) | 4 (para) | Electron-donating, increases reactivity of the -OH group and stabilizes the phenoxyl radical. |

| Methoxymethyl (-CH₂OCH₃) | 2, 6 (ortho) | Electron-donating, lowers the O-H bond dissociation energy, enhancing hydrogen donation. |

The Core Mechanism: A Step-by-Step Radical Scavenging Cascade

The primary antioxidant mechanism of this compound is that of a chain-breaking antioxidant, which operates predominantly through a Hydrogen Atom Transfer (HAT) mechanism.[6] This process can be dissected into two critical steps:

Step 1: Hydrogen Atom Donation

The process is initiated when the antioxidant encounters a reactive free radical (R•), such as a peroxyl radical, which is a common intermediate in oxidative degradation. The phenolic hydroxyl group donates its hydrogen atom to this radical, effectively neutralizing it and terminating the oxidative chain reaction.

Caption: Hydrogen Atom Transfer (HAT) mechanism.

Step 2: Formation of a Stabilized Phenoxyl Radical

Upon donating a hydrogen atom, the antioxidant itself is converted into a phenoxyl radical (Ar-O•). The efficacy of the antioxidant is heavily dependent on the stability of this newly formed radical. An unstable phenoxyl radical could potentially initiate new oxidation chains, defeating its purpose.

The stability of the this compound radical is ensured by two key features of its molecular structure:

-

Resonance Delocalization: The unpaired electron on the oxygen atom is not localized. Instead, it is delocalized across the aromatic ring, spreading the radical character and thereby increasing its stability. The para-tert-butyl group further aids in this stabilization.

-

Steric Hindrance: The two ortho-methoxymethyl groups provide a degree of steric hindrance around the radical oxygen, making it less accessible to react with other molecules. While not as bulky as the tert-butyl groups found in many other hindered phenols, they still contribute to the radical's stability.

Caption: Resonance stabilization of the phenoxyl radical.

Experimental Validation of Antioxidant Activity

The theoretical mechanism described above is validated through a suite of standardized experimental protocols designed to quantify antioxidant capacity. For researchers working with this compound, the following assays are fundamental.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow DPPH-H is monitored spectrophotometrically.[7][8]

Methodology:

-

Preparation of DPPH Solution: A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to an absorbance of approximately 1.0 at 517 nm.[9]

-

Sample Preparation: A series of concentrations of this compound are prepared in the same solvent.

-

Reaction: A small volume of each antioxidant concentration is added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

Caption: General workflow for the DPPH assay.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another common method for assessing antioxidant activity. It is applicable to both hydrophilic and lipophilic antioxidants.[10] The assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+).[11]

Methodology:

-

Generation of ABTS•+: The ABTS•+ radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.[12]

-

Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: A range of concentrations of the test compound is prepared.

-

Reaction: The antioxidant solutions are added to the ABTS•+ working solution.

-

Measurement: The decrease in absorbance at 734 nm is recorded after a set time.

-

Quantification: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion and Future Directions

This compound represents a sophisticated evolution in the design of phenolic antioxidants. Its mechanism is a classic example of radical scavenging through hydrogen atom transfer, enhanced by the strategic placement of electron-donating para-tert-butyl and ortho-methoxymethyl groups. This specific architecture is engineered to facilitate the donation of the phenolic hydrogen and to ensure the stability of the resulting phenoxyl radical, thereby providing efficient and reliable protection against oxidative degradation.

For researchers and drug development professionals, a thorough understanding of this mechanism is crucial for optimizing formulations and predicting performance. While the principles outlined in this guide are based on well-established chemical theory, further experimental studies focusing specifically on this compound are warranted. Future research should aim to quantify its kinetic parameters, such as reaction rate constants with various radicals, and to explore its performance in complex matrices relevant to specific applications. Such data will be invaluable for the continued advancement of antioxidant technology.

References

-

Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids, 130(2), 179-185. Available at: [Link]

-

Kaya, R., et al. (2019). Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1365-1375. Available at: [Link]

-

Energiforsk. (2022). Reaction kinetics of antioxidants for polyolefins. Available at: [Link]

-

Zeng, T., & Sun, J.-F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(3), o588. Available at: [Link]

-

Diva-Portal.org. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Available at: [Link]

-

ResearchGate. (n.d.). Antioxidant capacity and kinetics of dendritic hindered phenols using DPPH assay. Available at: [Link]

-

MDPI. (n.d.). Computational Methods for the Identification of Molecular Targets of Toxic Food Additives. Butylated Hydroxytoluene as a Case Study. Available at: [Link]

-

National Institutes of Health. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Available at: [Link]

-

National Institutes of Health. (2020). Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. Available at: [Link]

-

MDPI. (n.d.). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Available at: [Link]

-

National Institutes of Health. (n.d.). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Available at: [Link]

-

ACS Publications. (2024). Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. Available at: [Link]

-

ResearchGate. (n.d.). Effect of para-substituts of phenolic antioxidants. Available at: [Link]

-

MDPI. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Available at: [Link]

-

PubMed. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Available at: [Link]

-

National Institutes of Health. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. Available at: [Link]

-

National Institutes of Health. (n.d.). Preparation, Structural Characterization, and Thermochemistry of an Isolable 4-Arylphenoxyl Radical. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. Available at: [Link]

-

OMICS International. (n.d.). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Available at: [Link]

-

PubMed. (2020). Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. Available at: [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Available at: [Link]

-

protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Available at: [Link]

-

ResearchGate. (n.d.). Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. Available at: [Link]

-

National Institutes of Health. (n.d.). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Available at: [Link]

-

Wikipedia. (n.d.). 2,4,6-Tri-tert-butylphenol. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). The first crystal structure of a monomeric phenoxyl radical: 2,4,6-tri-tert-butylphenoxyl radical. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Available at: [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Available at: [Link]

-

ResearchGate. (n.d.). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. Available at: [Link]

-

MDPI. (n.d.). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Available at: [Link]

Sources

- 1. diva-portal.org [diva-portal.org]